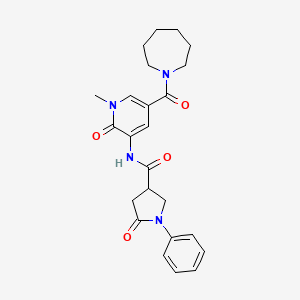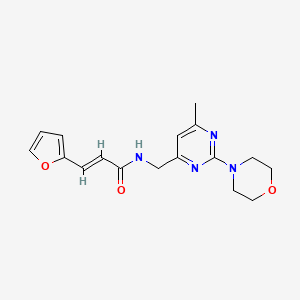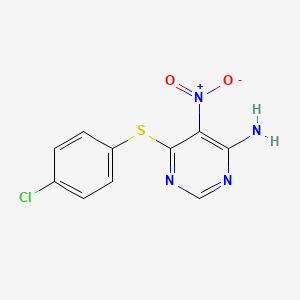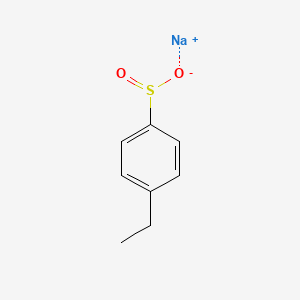![molecular formula C20H26ClN3O4S2 B2985195 6-Isopropyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1330277-29-6](/img/structure/B2985195.png)
6-Isopropyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that likely belongs to the class of compounds known as heterocyclic compounds . These compounds contain a ring structure containing at least two different types of atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various chemical reactions involving multiple steps . For instance, substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure and functional groups . Without specific information on this compound, it’s difficult to predict its reactivity.Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through experimental methods . Unfortunately, specific information for this compound is not available.科学的研究の応用
Synthesis and Characterization
This compound and its analogues are synthesized through conventional techniques and characterized extensively to understand their chemical properties. For instance, Doshi et al. (2015) synthesized a series of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues. They tested these compounds for antibacterial activity against various strains, such as Staphylococcus aureus and Escherichia coli, highlighting their potential in antimicrobial research. The study also attempted to correlate the biological activity of these molecules with their electronic structure through valence molecular orbital calculations (Doshi, Thakkar, Khirsariya, Thakur, & Ray, 2015).
Applications in Heterocyclic Chemistry
The research applications of such compounds extend into heterocyclic chemistry, where they serve as building blocks for synthesizing various heterocyclic compounds. For example, Youssef et al. (2012) reported the bromination and diazo-coupling of pyridinethiones, leading to the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using microwave-assisted reaction conditions. This method provided higher yields in shorter times than conventional methods, demonstrating the compound's role in developing efficient synthetic pathways for biologically active heterocycles (Youssef, Azab, & Youssef, 2012).
Antimicrobial Activity
Another significant area of application is in the development of new antimicrobial agents. Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid as a starting material. This research underscores the utility of such compounds in creating effective antimicrobial agents, with some showing comparable activity to established antibiotics like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
将来の方向性
特性
IUPAC Name |
2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2.ClH/c1-12(2)23-9-8-15-16(10-23)28-20(18(15)19(21)25)22-17(24)11-29(26,27)14-6-4-13(3)5-7-14;/h4-7,12H,8-11H2,1-3H3,(H2,21,25)(H,22,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXFYWGZBYCGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2985116.png)
![5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2985117.png)

![5-phenyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2985119.png)


![3-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2985123.png)


![(4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2985129.png)

![2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B2985131.png)
![6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2985135.png)